2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide
CAS No.: 1189947-36-1
Cat. No.: VC5007745
Molecular Formula: C21H14F2N4O4
Molecular Weight: 424.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189947-36-1 |
|---|---|
| Molecular Formula | C21H14F2N4O4 |
| Molecular Weight | 424.364 |
| IUPAC Name | 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H14F2N4O4/c22-13-2-3-15(14(23)8-13)24-20(28)10-26-5-6-27-17(21(26)29)9-16(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28) |
| Standard InChI Key | QNGADHBMOQZJPQ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=C(C=C(C=C5)F)F |
Introduction
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide is a complex organic molecule featuring a benzodioxole moiety, a pyrazolo[1,5-a]pyrazine core, and a substituted acetamide group. This compound belongs to a class of heterocyclic compounds known for their potential pharmacological applications, including anti-inflammatory and antiarrhythmic properties.
Synthesis Methods
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions:
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Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
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Construction of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the condensation of hydrazine derivatives with diketones, followed by cyclization.
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Attachment of the Acetamide Group: The final step involves the acylation of the pyrazolo[1,5-a]pyrazine intermediate with 2,4-difluorophenylacetyl chloride under basic conditions.
Potential Biological Activities
While specific biological activities of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown potential anti-inflammatory and antiarrhythmic properties. The presence of fluorine atoms in the phenyl ring may enhance certain biological activities due to their ability to alter the compound's lipophilicity and interaction with biological targets.
Comparison with Similar Compounds
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